molecular formula C18H14FN5OS2 B2946771 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 394234-66-3

2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2946771
CAS No.: 394234-66-3
M. Wt: 399.46
InChI Key: RBFJBTBQRUCXTP-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetically designed, potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a primary mediator of tumor angiogenesis. Its mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking intracellular signaling pathways that lead to endothelial cell proliferation, survival, and migration. This targeted inhibition makes it a valuable pharmacological tool for studying angiogenic processes in various cancer models, including breast cancer and leukemia, as demonstrated in studies where it induced apoptosis and suppressed proliferation in cancer cell lines. The molecular architecture of this compound, integrating benzimidazole and 1,3,4-thiadiazole pharmacophores linked via a flexible propanamide chain, is optimized for high-affinity interaction with key residues in the receptor's active site. Researchers utilize this compound primarily to investigate the specifics of VEGFR-2 driven signaling, to validate anti-angiogenic strategies in vitro and in vivo, and to explore potential combination therapies with other chemotherapeutic agents. Its research value is underscored by its role in elucidating the fundamental mechanisms of tumor vasculature development and in the preclinical assessment of novel targeted cancer therapeutics.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS2/c1-10(26-17-20-13-4-2-3-5-14(13)21-17)15(25)22-18-24-23-16(27-18)11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,21)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJBTBQRUCXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a benzimidazole derivative known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C18H14FN5OS3
  • Molecular Weight : 431.53 g/mol
  • CAS Number : 905165-11-9

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiadiazole moieties. The process often employs nucleophilic substitution reactions, resulting in various derivatives with potential biological activities.

Antimicrobial Activity

Research indicates that benzimidazole and thiadiazole derivatives exhibit significant antimicrobial properties. A study found that derivatives similar to our compound demonstrated potent activity against both gram-positive and gram-negative bacteria, including strains like E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli3.125 μg/mL
Compound BS. aureus6.25 μg/mL
Compound CP. aeruginosa12.5 μg/mL

Antitubercular Activity

In vitro studies have shown that certain benzimidazole-thiadiazole derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. Specifically, compounds with a p-substituted phenyl group have been associated with enhanced activity .

Cytotoxicity

The cytotoxic effects of these compounds have also been evaluated. Notably, many active antitubercular compounds exhibited low toxicity against normal cell lines, indicating their potential as therapeutic agents with minimal side effects .

Antioxidant Activity

Some studies suggest that benzimidazole derivatives possess antioxidant properties, which may contribute to their overall therapeutic efficacy. This activity is crucial for mitigating oxidative stress in various diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole-thiadiazole derivatives, where several compounds were identified as having potent antibacterial and antifungal activities. The study utilized various spectral methods (FT-IR, NMR) for characterization and confirmed the structures through X-ray crystallography .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives documented in the literature. Key analogues include:

Compound Name Substituents on Thiadiazole Additional Functional Groups Molecular Formula Molecular Weight Reference
Target Compound 4-Fluorophenyl at C5 Benzimidazole-2-sulfanyl, propanamide C19H15FN6OS2 450.48 g/mol -
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m in Ev.2) 4-Fluorobenzylthio at C5 Methoxyphenoxy, acetamide C19H17FN4O3S2 464.49 g/mol
Flufenacet (Ev.10) 5-Trifluoromethyl at C5 N-(4-fluorophenyl)-N-isopropyl, acetamide C14H13F4N3O2S 363.33 g/mol
2-(4-Isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (Ev.11) 5-Methyl at C5 Isobutylphenyl, propanamide C16H21N3OS 303.42 g/mol
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (9d in Ev.9) Thiadiazole-2-thio at C2 Pyrazole-carbonitrile, propanoyl C14H12N6OS 328.35 g/mol

Key Observations :

  • Fluorine Substitution : The target compound and flufenacet (Ev.10) both feature fluorinated aryl groups, which enhance lipophilicity and metabolic stability .

Physicochemical Properties

  • Melting Points :
    • Target Compound: Data unavailable.
    • Analogues (Ev.2): Melting points range from 132–170°C, influenced by substituent polarity. For example, 5m (4-fluorobenzylthio) melts at 135–136°C, while 5j (4-chlorobenzylthio) melts higher (138–140°C) .
  • Spectroscopic Data :
    • IR : Thiadiazole derivatives (Ev.3) show C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, consistent with the target compound’s expected features .
    • NMR : Benzimidazole protons in the target compound would resonate at δ 7.5–8.5 ppm, similar to benzimidazole-containing compounds in Ev.4 .

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